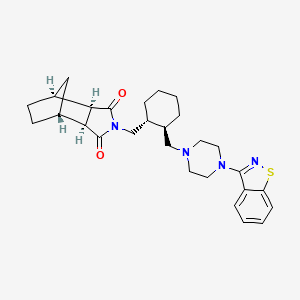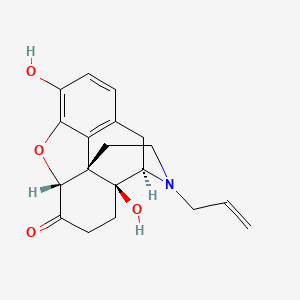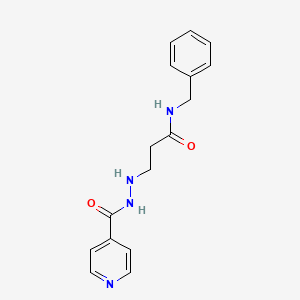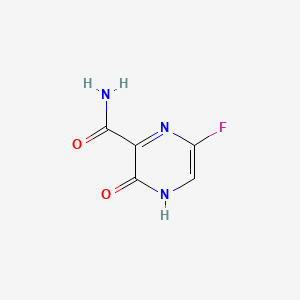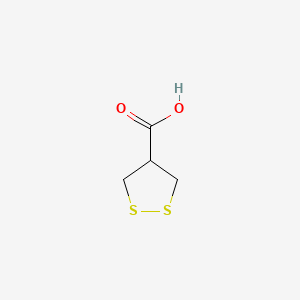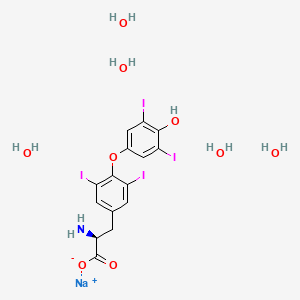
アルドキソルービシン
概要
説明
アルドキソラビシン(INNO-206としても知られている)は、ドキソラビシンの腫瘍標的化コンジュゲートです。ドキソラビシンの非標的組織への取り込みを最小限に抑えながら、腫瘍細胞へのドキソラビシンの送達を強化するように特別に設計されています。 この化合物は、CytRx Corporationによって開発されており、酸感受性リンカーであるN-ε-マレイミドカプロン酸ヒドラジド(EMCH)に結合していることが特徴です。これにより、内因性の循環アルブミンへの結合が促進されます .
科学的研究の応用
Aldoxorubicin has a wide range of scientific research applications, including:
作用機序
アルドキソラビシンは、独自の作用機序を通じて効果を発揮します。投与後、迅速にEMCHリンカーを介して内因性の循環アルブミンに結合します。アルブミン結合アルドキソラビシンは、透過性と保持効果の向上により、腫瘍に優先的に蓄積します。腫瘍の微小環境に入ると、酸性条件により酸感受性リンカーが切断され、遊離のドキソラビシンが放出されます。 放出されたドキソラビシンは、次にDNAにインターカレーションし、トポイソメラーゼIIの活性を阻害することにより、DNA複製と転写を阻害し、最終的に細胞死を引き起こします .
類似の化合物との比較
アルドキソラビシンは、特にドキソラビシンなどの他の類似の化合物と比較され、その独自性を強調しています。
将来の方向性
Future directions of study for Aldoxorubicin will likely involve its incorporation into combination regimens with other chemotherapies, particularly in those with non-overlapping toxicities to optimize antitumor activity . Despite available therapies after initial systemic therapy, prognosis remains poor in relapsed or refractory soft tissue sarcomas (STS), and the rational and clinical development of novel agents like Aldoxorubicin to improve outcomes in this area of high unmet need is desperately warranted .
生化学分析
Biochemical Properties
Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This biochemical reaction allows Aldoxorubicin to interact with DNA-associated enzymes, intercalate with DNA base pairs, and target multiple molecular targets to produce a range of cytotoxic effects .
Cellular Effects
Aldoxorubicin has shown to have significant effects on various types of cells and cellular processes . It influences cell function by causing the activation of various molecular signals from AMPK (AMP-activated protein kinase inducing apoptosis) to influence the Bcl-2/Bax apoptosis pathway . It also induces apoptosis and necrosis in healthy tissue causing toxicity in the brain, liver, kidney, and heart .
Molecular Mechanism
The molecular mechanism of Aldoxorubicin involves its prodrug nature. After administration, Aldoxorubicin rapidly binds endogenous circulating albumin through the EMCH linker . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker . This allows the free doxorubicin to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Aldoxorubicin has shown to have temporal effects. Over time, the drug–albumin conjugate is preferentially retained in tumor tissue, with uptake into tumoral cells . At physiologic pH, the complex is stable . The bound doxorubicin is then released at the site of the tumor, allowing for the observation of long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of Aldoxorubicin vary with different dosages . Studies have demonstrated significant variability in the efficacy of Aldoxorubicin for tumor treatment across different mouse strains . Therefore, the selection of animal models is crucial in the study of Aldoxorubicin .
Metabolic Pathways
It is known that Aldoxorubicin is a prodrug of doxorubicin that binds endogenous albumin after administration . The bound doxorubicin is then released in the acidic environment of the tumor cell through cleavage of an acid-sensitive linker .
Transport and Distribution
Aldoxorubicin is transported and distributed within cells and tissues through its binding to endogenous circulating albumin . Circulating albumin preferentially accumulates in tumors, bypassing uptake by other non-specific sites including heart, bone marrow, and gastrointestinal tract .
Subcellular Localization
The subcellular localization of Aldoxorubicin is primarily within the tumor cells . Once the albumin-bound Aldoxorubicin reaches the tumor, the acidic environment of the tumor causes cleavage of the acid-sensitive linker . Free doxorubicin is then released at the site of the tumor .
準備方法
合成経路と反応条件
アルドキソラビシンは、ドキソラビシンをN-ε-マレイミドカプロン酸ヒドラジド(EMCH)と結合させることによって合成されます。この反応は、ドキソラビシンのカルボニル基とEMCHのヒドラジド基との間でヒドラゾン結合が形成されることを含みます。 このプロセスは、通常、ヒドラゾン結合の安定性を確保するために酸性条件下で行われます .
工業生産方法
アルドキソラビシンの工業生産には、ドキソラビシン-EMCHコンジュゲートの大規模合成が含まれます。このプロセスには、最終生成物の純度と安定性を確保するために、反応条件を厳密に制御する必要があります。 次に、コンジュゲートをクロマトグラフィー技術を使用して精製し、未反応の出発物質と副生成物を除去します .
化学反応の分析
反応の種類
アルドキソラビシンは、次を含むいくつかの種類の化学反応を起こします。
加水分解: ドキソラビシンとEMCHの間のヒドラゾン結合は、腫瘍細胞の酸性環境で加水分解され、遊離のドキソラビシンを放出します.
還元: アルドキソラビシンは、特に還元剤の存在下で、還元反応を起こす可能性があり、還元されたドキソラビシン誘導体の形成につながります.
一般的な試薬と条件
酸性条件: ヒドラゾン結合の加水分解は、通常腫瘍の微小環境に見られる酸性条件下で起こります.
還元剤: 水素化ホウ素ナトリウムなどの一般的な還元剤は、アルドキソラビシンを対応する還元誘導体に還元するために使用できます.
形成される主な生成物
遊離ドキソラビシン: アルドキソラビシンの加水分解から形成される主な生成物は、遊離ドキソラビシンであり、腫瘍細胞に対して細胞毒性を発揮します.
還元されたドキソラビシン誘導体: 還元反応は、ドキソラビシンのさまざまな還元誘導体を生み出し、これは異なる薬理学的特性を持つ可能性があります.
科学研究への応用
アルドキソラビシンは、次を含む広範囲の科学研究用途があります。
類似化合物との比較
Aldoxorubicin is compared with other similar compounds, particularly doxorubicin, to highlight its uniqueness:
Doxorubicin: While doxorubicin is a widely used chemotherapeutic agent, it is associated with significant cardiotoxicity and other side effects. .
特性
| { "Design of the Synthesis Pathway": "Aldoxorubicin can be synthesized via a modified form of the doxorubicin synthesis pathway. The modification involves the use of aldehyde-functionalized dextran as a carrier molecule for doxorubicin, which enhances the drug's tumor-targeting ability.", "Starting Materials": [ "Dextran", "Sodium periodate", "Sodium borohydride", "Doxorubicin", "Glutaraldehyde", "Acetic acid", "Methanol" ], "Reaction": [ "Dextran is oxidized using sodium periodate to form aldehyde-functionalized dextran.", "Doxorubicin is reduced using sodium borohydride to form doxorubicinol.", "The aldehyde-functionalized dextran is mixed with the doxorubicinol to form aldoxorubicin via a Schiff base reaction.", "The aldoxorubicin is stabilized using glutaraldehyde.", "The stabilized aldoxorubicin is purified using a combination of ion exchange chromatography and dialysis.", "The purified aldoxorubicin is dissolved in acetic acid and precipitated using methanol to obtain the final product." ] } | |
| INNO-206 is the (6-Maleimidocaproyl) hydrazone of doxorubicin. INNO-206 is a prodrug of doxorubicin that binds endogenous albumin after administration. The bound doxorubicin is released in the acidic environment of the tumor cell through cleavage of an acid sensitive linker. In preclinical models, INNO-206 was superior to doxorubicin with regard to antitumor efficacy and toxicity. | |
CAS番号 |
1361644-26-9 |
分子式 |
C37H42N4O13 |
分子量 |
750.7 g/mol |
IUPAC名 |
N-[(Z)-[1-[(2S,4S)-4-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/b39-23-/t17-,20-,22-,27-,32+,37-/m0/s1 |
InChIキー |
OBMJQRLIQQTJLR-LBMCFUDOSA-N |
異性体SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(/C(=N\NC(=O)CCCCCN6C(=O)C=CC6=O)/CO)O)N)O |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
正規SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
外観 |
Red solid powder |
ピクトグラム |
Health Hazard |
純度 |
>98% |
同義語 |
Aldoxo aldoxorubicin DOXO-EMCH INNO-206 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


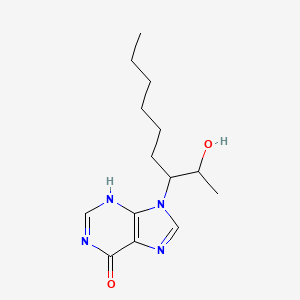
![ethyl (2S)-2-[[2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate](/img/structure/B1662769.png)
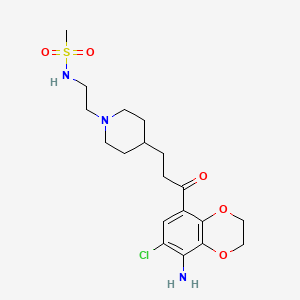
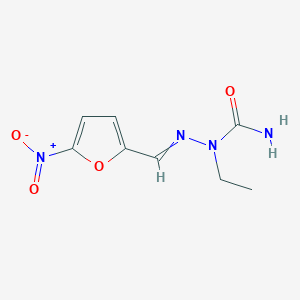
![10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one;hydrochloride](/img/structure/B1662777.png)

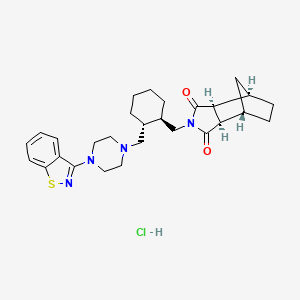
![1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate](/img/structure/B1662783.png)
